6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a complex organic compound characterized by its bromine and trifluoromethyl groups attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with brominated and trifluoromethylated aromatic compounds under specific conditions, such as high temperatures and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the bromine atom may facilitate further chemical modifications.
Comparison with Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
3-(Trifluoromethyl)benzyl bromide
Uniqueness: 6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine stands out due to its unique structural features, which contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile continue to inspire new research and industrial applications.
Properties
Molecular Formula |
C14H8BrF3N2 |
---|---|
Molecular Weight |
341.13 g/mol |
IUPAC Name |
6-bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-4-5-13-19-12(8-20(13)7-11)9-2-1-3-10(6-9)14(16,17)18/h1-8H |
InChI Key |
YSLFRGRPCGXYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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